molecular formula C18H23N7O3S B2586672 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 850914-71-5

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2586672
M. Wt: 417.49
InChI Key: XTOKBUHDKWGOFW-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O3S and its molecular weight is 417.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

1,3-Dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a compound that can be synthesized through various chemical reactions involving pyrimidine and purine derivatives. For instance, the reaction of certain pyrimidin-4-ones with methyl iodide and secondary aliphatic amines can lead to the formation of compounds with morpholine groups, which are related to the chemical structure of interest (Abu‐Hashem & Youssef, 2011).

Physicochemical Properties

The physicochemical properties, including the crystal structure and molecular interactions of compounds similar to 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, provide insights into their potential applications. These compounds exhibit specific conformational characteristics due to the presence of morpholine and purine rings, which influence their chemical reactivity and interaction with biological targets (Karczmarzyk & Pawłowski, 1997).

Potential Therapeutic Applications

The synthesis and evaluation of compounds structurally related to 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione have shown promising results in terms of their analgesic and anti-inflammatory activities. Such compounds, derived from furochromone pyrimidine derivatives, have been tested for their potential therapeutic benefits, highlighting the broad applicability of this chemical framework in drug development (Abu‐Hashem & Youssef, 2011).

Optical and Nonlinear Optical Applications

The compound's structural analogs have been explored for their optical and nonlinear optical (NLO) properties, making them potential candidates for NLO device fabrications. These investigations include the synthesis of pyrimidine-based derivatives and their characterization, which underscores the versatility of this chemical structure in the field of materials science (Mohan et al., 2020).

properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-12-4-5-19-16(20-12)29-11-8-25-13-14(22(2)18(27)23(3)15(13)26)21-17(25)24-6-9-28-10-7-24/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKBUHDKWGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-morpholin-4-ylpurine-2,6-dione

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